Indoluidin E
Overview
Description
Indoluidin E is a natural product that has been isolated from various marine organisms, including sponges and tunicates. It is a complex molecule that has been found to have several interesting biological properties, including anti-cancer and anti-inflammatory effects.
Scientific Research Applications
DHODH Inhibition and Cancer Treatment
Indoluidin E, along with its parent compound indoluidin D, has been shown to inhibit the activity of DHODH, an enzyme vital in de novo pyrimidine biosynthesis. This inhibition has been linked to the suppression of cancer cell growth, including in various types of cancer cells. Indoluidin E was also effective in suppressing tumor growth in a murine lung cancer xenograft model. The study highlights the potential of indoluidin E as a selective inhibitor of DHODH, contributing to its anti-cancer properties (Kawatani et al., 2021).
Synthesis and Functionalization of Indoles
Although not directly mentioning Indoluidin E, research into the synthesis and functionalization of indoles, a category to which Indoluidin E belongs, is significant. This research has explored various methods for synthesizing indoles, which are key structural components in numerous biologically active compounds. The study provides a foundational understanding of the chemical processes that could be applied to the development and manipulation of compounds like Indoluidin E (Cacchi & Fabrizi, 2005).
Indole Derivatives in Antimicrobial and Anti-diabetic Screening
Indole derivatives, closely related to Indoluidin E, have been investigated for their antimicrobial and anti-diabetic properties. These studies explore the broad potential of indole-based compounds in various therapeutic applications, which could inform future research into the applications of Indoluidin E (Ramya et al., 2017).
properties
IUPAC Name |
5-butyl-N-[(2R)-3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2/c1-3-4-7-20-12-15-25(29-17-20)27(33)32-26(28(34)31-22-13-10-19(2)11-14-22)16-21-18-30-24-9-6-5-8-23(21)24/h5-6,8-15,17-18,26,30H,3-4,7,16H2,1-2H3,(H,31,34)(H,32,33)/t26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGIZQZXRULEPS-AREMUKBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CN=C(C=C1)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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